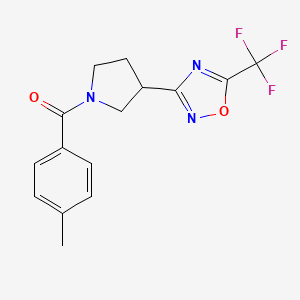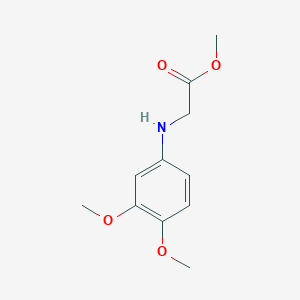
Methyl 2-((3,4-dimethoxyphenyl)amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-((3,4-dimethoxyphenyl)amino)acetate” is a chemical compound that is closely related to the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .
Physical And Chemical Properties Analysis
“Methyl 2-((3,4-dimethoxyphenyl)amino)acetate” is a solid at room temperature . The molecular weight of a related compound, “Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate hydrochloride”, is 261.71 .Scientific Research Applications
Anticancer Applications
“Methyl 2-((3,4-dimethoxyphenyl)amino)acetate” is a synthetic chalcone derivative. Chalcones and their derivatives have been extensively studied for their anticancer properties. They are known to cause cell cycle arrest and induce apoptosis in cancer cells. For instance, certain chalcone derivatives have shown potential against prostate cancer by influencing apoptosis .
Anti-Inflammatory Properties
Chalcones also exhibit significant anti-inflammatory activities. The structural features of chalcones allow for easy modification, which can lead to the development of potent anti-inflammatory agents with reduced toxicity compared to their natural counterparts .
Antimicrobial Activity
The antimicrobial properties of chalcone derivatives make them valuable in the search for new antimicrobial agents. Their ability to interact at the biomolecular level allows them to target a variety of microbial pathogens effectively .
Antioxidant Effects
As part of the flavonoid class of phenolic compounds, chalcones possess antioxidant properties. These properties are crucial in combating oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders .
Antiparasitic Uses
Chalcone derivatives have been identified as potential antiparasitic agents. Their bioactivity can be harnessed to develop treatments against parasitic infections, which are a major health concern in many parts of the world .
Indole Derivative Synthesis
“Methyl 2-((3,4-dimethoxyphenyl)amino)acetate” can be used in the synthesis of indole derivatives. Indoles have a wide range of biological activities, including antiviral, anti-HIV, and antimalarial effects. The indole scaffold is a key component in many synthetic drug molecules, which makes it an important target for medicinal chemistry research .
Safety and Hazards
“Methyl 2-((3,4-dimethoxyphenyl)amino)acetate” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Mechanism of Action
Target of Action
The primary targets of Methyl 2-((3,4-dimethoxyphenyl)amino)acetate are currently not well-defined in the literature. This compound is a derivative of the 3,4-dimethoxyphenyl group, which is known to interact with various biological targets. The specific targets for this compound remain to be identified .
Mode of Action
It is known that the compound is involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction
Biochemical Pathways
Given its involvement in the Suzuki–Miyaura cross-coupling reaction, it may influence pathways related to carbon–carbon bond formation
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 2-((3,4-dimethoxyphenyl)amino)acetate is currently limited. The compound has a molecular weight of 210.23, a density of 1.105±0.06 g/cm3, and a boiling point of 175℃ . These properties may influence its bioavailability and pharmacokinetics. Further pharmacokinetic studies are needed to provide a comprehensive understanding of this compound’s behavior in the body.
Result of Action
As a derivative of the 3,4-dimethoxyphenyl group, it may share some of the biological activities associated with this group . .
Action Environment
It is known to be a relatively safe compound under normal operating conditions, but it is volatile and should be handled in a well-ventilated area
properties
IUPAC Name |
methyl 2-(3,4-dimethoxyanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-14-9-5-4-8(6-10(9)15-2)12-7-11(13)16-3/h4-6,12H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIAXHHPYWVMGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((3,4-dimethoxyphenyl)amino)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

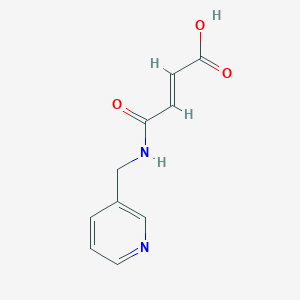
![Ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine-4-carboxylate](/img/structure/B2765207.png)
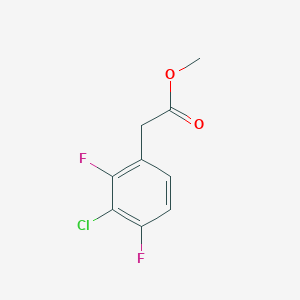


![[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-imidazol-1-ylmethanone](/img/structure/B2765215.png)
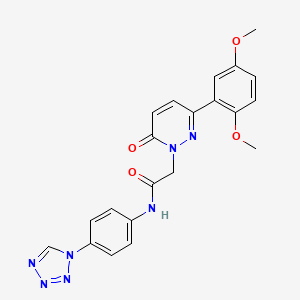

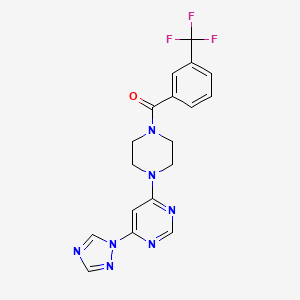
![(4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine hydrochloride](/img/no-structure.png)

![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2765226.png)
